molecular formula C18H14F4N4O4S B14945954 4-Fluorophenyl N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-YL]anilino}carbonyl)sulfamate

4-Fluorophenyl N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-YL]anilino}carbonyl)sulfamate

Cat. No.: B14945954
M. Wt: 458.4 g/mol
InChI Key: JABJRNQCHWTDMV-UHFFFAOYSA-N
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Description

4-Fluorophenyl N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-YL]anilino}carbonyl)sulfamate is a complex organic compound that features a combination of fluorinated phenyl, pyrazole, and sulfamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-YL]anilino}carbonyl)sulfamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-Fluorophenyl N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-YL]anilino}carbonyl)sulfamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-YL]anilino}carbonyl)sulfamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluorophenyl N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-YL]anilino}carbonyl)sulfamate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds might not be as effective.

Properties

Molecular Formula

C18H14F4N4O4S

Molecular Weight

458.4 g/mol

IUPAC Name

(4-fluorophenyl) N-[[4-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]phenyl]carbamoyl]sulfamate

InChI

InChI=1S/C18H14F4N4O4S/c1-11-10-16(18(20,21)22)26(24-11)14-6-4-13(5-7-14)23-17(27)25-31(28,29)30-15-8-2-12(19)3-9-15/h2-10H,1H3,(H2,23,25,27)

InChI Key

JABJRNQCHWTDMV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=CC=C(C=C2)NC(=O)NS(=O)(=O)OC3=CC=C(C=C3)F

Origin of Product

United States

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